molecular formula C14H13BN2O2 B14085084 (3,5-Di(1H-pyrrol-1-yl)phenyl)boronic acid

(3,5-Di(1H-pyrrol-1-yl)phenyl)boronic acid

Katalognummer: B14085084
Molekulargewicht: 252.08 g/mol
InChI-Schlüssel: UHNOVSTZXKUWBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,5-Di(1H-pyrrol-1-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with two pyrrole groups at the 3 and 5 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Di(1H-pyrrol-1-yl)phenyl)boronic acid typically involves the palladium-catalyzed borylation of a suitable aryl halide precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and bases like potassium carbonate or sodium hydroxide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(3,5-Di(1H-pyrrol-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form corresponding boranes.

    Substitution: The pyrrole groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or sodium perborate can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents like N-bromosuccinimide or nitric acid.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

(3,5-Di(1H-pyrrol-1-yl)phenyl)boronic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (3,5-Di(1H-pyrrol-1-yl)phenyl)boronic acid largely depends on its application. In cross-coupling reactions, the boronic acid group participates in the transmetalation step, where it transfers an organic group to a metal catalyst (e.g., palladium) to form a new carbon-carbon bond . This process involves the formation of a boronate complex, which then undergoes reductive elimination to yield the desired product.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3,5-Di(1H-pyrrol-1-yl)phenyl)boronic acid is unique due to the presence of two pyrrole groups, which can enhance its reactivity and provide additional sites for functionalization. This makes it a versatile building block for the synthesis of more complex molecules and materials.

Eigenschaften

Molekularformel

C14H13BN2O2

Molekulargewicht

252.08 g/mol

IUPAC-Name

[3,5-di(pyrrol-1-yl)phenyl]boronic acid

InChI

InChI=1S/C14H13BN2O2/c18-15(19)12-9-13(16-5-1-2-6-16)11-14(10-12)17-7-3-4-8-17/h1-11,18-19H

InChI-Schlüssel

UHNOVSTZXKUWBX-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=CC(=C1)N2C=CC=C2)N3C=CC=C3)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.